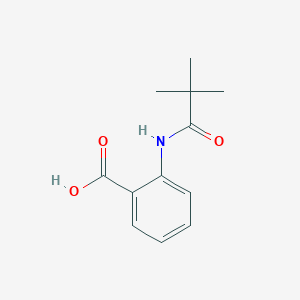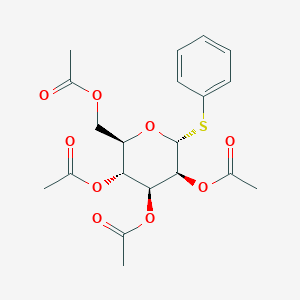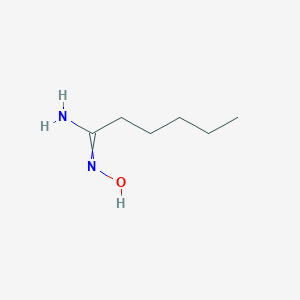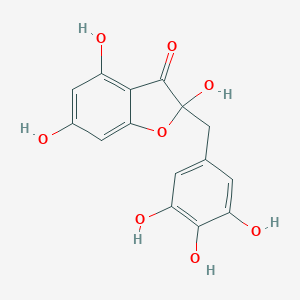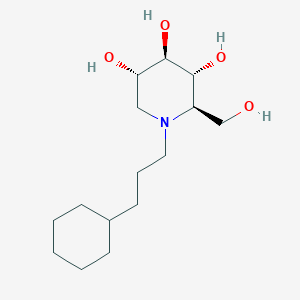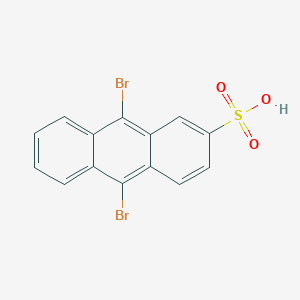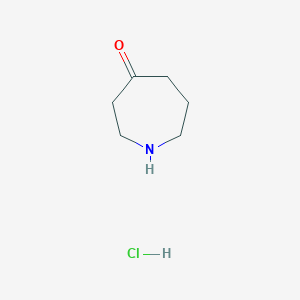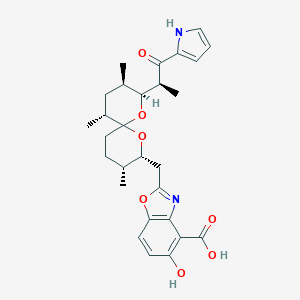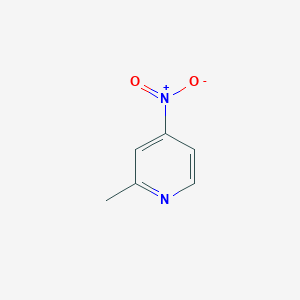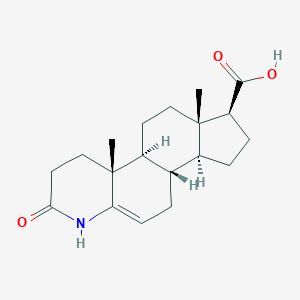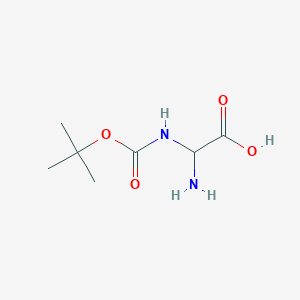
2-Amino-2-((tert-butoxycarbonyl)amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-((tert-butoxycarbonyl)amino)acetic acid, commonly known as Boc-Gly-OH, is a non-natural amino acid derivative that has been widely used in the field of peptide synthesis. It is a white crystalline powder that is soluble in water, ethanol, and methanol. Boc-Gly-OH is a key intermediate in the synthesis of various peptides and proteins.
Wirkmechanismus
The mechanism of action of Boc-Gly-OH is not well understood. However, it is believed to act as a substrate for enzymes such as proteases and peptidases. These enzymes cleave the peptide bond between Boc-Gly-OH and the adjacent amino acid, releasing the peptide or protein.
Biochemische Und Physiologische Effekte
Boc-Gly-OH has no known biochemical or physiological effects on its own. However, it is an important building block in the synthesis of peptides and proteins, which have many important biochemical and physiological effects in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Boc-Gly-OH is its stability. It is stable under a wide range of conditions and can be stored for long periods of time. This makes it a useful building block in peptide synthesis. However, one of the main limitations of Boc-Gly-OH is its high cost. It is a relatively expensive compound compared to other amino acid derivatives.
Zukünftige Richtungen
There are many potential future directions for the use of Boc-Gly-OH. One area of research is the development of new peptidomimetics using Boc-Gly-OH as a building block. Peptidomimetics have potential applications in drug discovery and development. Another area of research is the development of new methods for the synthesis of peptides and proteins using Boc-Gly-OH. This could lead to the development of new and more efficient methods for the synthesis of these important molecules. Finally, the use of Boc-Gly-OH in the field of biomaterials is an area of research that has potential applications in tissue engineering and regenerative medicine.
Synthesemethoden
Boc-Gly-OH can be synthesized using a variety of methods. One of the most common methods is the Fmoc solid-phase peptide synthesis method. This method involves the use of a resin-bound amino acid, which is protected by a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is removed by treatment with a base, and the amino acid is then coupled with Boc-Gly-OH using a coupling reagent such as HBTU. The resulting peptide is then cleaved from the resin and purified.
Wissenschaftliche Forschungsanwendungen
Boc-Gly-OH has been used in various scientific research studies. It is commonly used as a building block in the synthesis of peptides and proteins. Peptides and proteins are essential molecules in biological systems and have many important functions such as enzyme catalysis, hormone regulation, and immune system response. Boc-Gly-OH has also been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have potential applications in drug discovery and development.
Eigenschaften
CAS-Nummer |
103711-27-9 |
|---|---|
Produktname |
2-Amino-2-((tert-butoxycarbonyl)amino)acetic acid |
Molekularformel |
C7H14N2O4 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
2-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C7H14N2O4/c1-7(2,3)13-6(12)9-4(8)5(10)11/h4H,8H2,1-3H3,(H,9,12)(H,10,11) |
InChI-Schlüssel |
FTQVFKGHSIKOHQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)N |
Synonyme |
Acetic acid, amino[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



